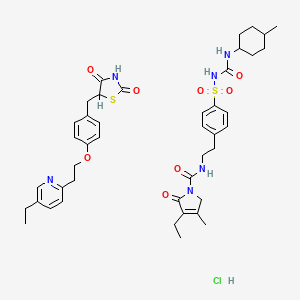

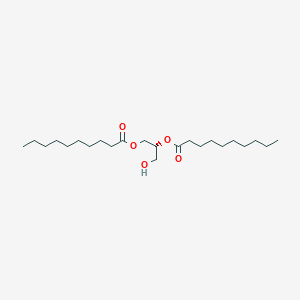

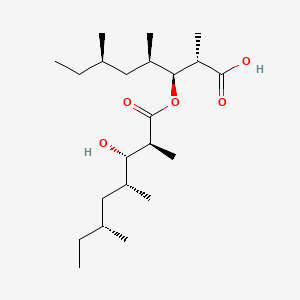

![molecular formula C54H104O20S2 B1248443 3-(hexadecylsulfonyl)-2-[(hexadecylsulfonyl)methyl]propyl alpha-D-galactosyl-(1->4)-beta-D-galactosyl-(1->4)-beta-D-glucoside](/img/structure/B1248443.png)

3-(hexadecylsulfonyl)-2-[(hexadecylsulfonyl)methyl]propyl alpha-D-galactosyl-(1->4)-beta-D-galactosyl-(1->4)-beta-D-glucoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(hexadecylsulfonyl)-2-[(hexadecylsulfonyl)methyl]propyl alpha-D-galactosyl-(1->4)-beta-D-galactosyl-(1->4)-beta-D-glucoside is a glycoside that consists of alpha-D-galactosyl-(1->4)-beta-D-galactosyl-(1->4)-beta-D-glucose where the hydrogen of the anomeric OH group is substituted by a 3-(hexadecylsulfonyl)-2-[(hexadecylsulfonyl)methyl]propyl group. It is a glycoside, a sulfone and a trisaccharide derivative.

科学的研究の応用

Synthesis and Chemical Properties

The synthesis of complex neoglycolipids, including compounds structurally related to the chemical , has been extensively studied. For example, Zhiyuan and Magnusson (1994) explored the synthesis of bis-sulfone neoglycolipids, which are structurally similar to the compound of interest, demonstrating the chemical methodologies for creating such compounds (Zhiyuan & Magnusson, 1994).

Biological Interactions and Applications

Research by Freeze et al. (1993) on beta-D-Xylosides, which are related to the compound of interest, shows how these molecules can impact the synthesis of glycolipids in cells, highlighting their potential role in influencing cell behavior and biochemical pathways (Freeze et al., 1993). Such insights are crucial for understanding how similar compounds like 3-(hexadecylsulfonyl)-2-[(hexadecylsulfonyl)methyl]propyl alpha-D-galactosyl-(1->4)-beta-D-galactosyl-(1->4)-beta-D-glucoside could be used in biological systems.

Potential Therapeutic Applications

In the realm of medicinal chemistry, compounds with structural similarities to the one may have applications in drug development. For instance, Spiegel & Fishman (1987) investigated the role of gangliosides, which share some structural aspects with the compound , in regulating cell growth, suggesting a potential avenue for therapeutic applications (Spiegel & Fishman, 1987).

特性

製品名 |

3-(hexadecylsulfonyl)-2-[(hexadecylsulfonyl)methyl]propyl alpha-D-galactosyl-(1->4)-beta-D-galactosyl-(1->4)-beta-D-glucoside |

|---|---|

分子式 |

C54H104O20S2 |

分子量 |

1137.5 g/mol |

IUPAC名 |

(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-6-[3-hexadecylsulfonyl-2-(hexadecylsulfonylmethyl)propoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C54H104O20S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-75(65,66)37-39(38-76(67,68)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)36-69-52-48(63)45(60)50(41(34-56)71-52)74-54-49(64)46(61)51(42(35-57)72-54)73-53-47(62)44(59)43(58)40(33-55)70-53/h39-64H,3-38H2,1-2H3/t40-,41-,42-,43+,44+,45-,46-,47-,48-,49-,50-,51+,52-,53-,54+/m1/s1 |

InChIキー |

VRODFFFMOXQLQM-BFLIEDCBSA-N |

異性体SMILES |

CCCCCCCCCCCCCCCCS(=O)(=O)CC(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O)O)CS(=O)(=O)CCCCCCCCCCCCCCCC |

正規SMILES |

CCCCCCCCCCCCCCCCS(=O)(=O)CC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)CS(=O)(=O)CCCCCCCCCCCCCCCC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

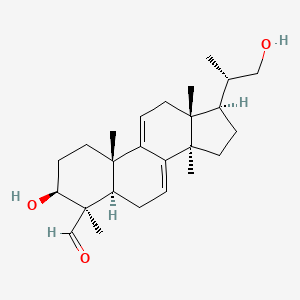

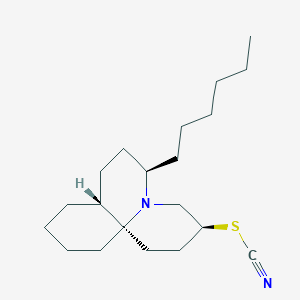

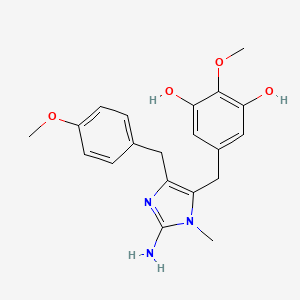

![1,5-Diazabicyclo[4.3.0]nonane](/img/structure/B1248370.png)

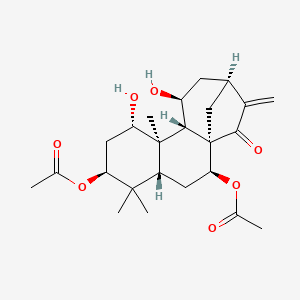

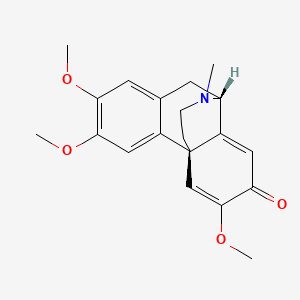

![(6E,8E,10E,16Z)-15,28-Dihydroxy-5-methoxy-14,16-dimethyl-3,24-dioxo-22-thia-2,25-diazatricyclo[18.7.1.0(21,26)]octacosa-1(28),6,8,10,16,20,26-heptaen-13-yl 1-[(1-cyclohexen-1-ylcarbonyl)amino]cyclopropanecarboxylate](/img/structure/B1248381.png)